Regioisomeric InChI Key Confirms Unique 5‑Carboxylic Acid Configuration for DPP‑4 Inhibitor Activity
The target compound bears the InChI Key MKBNNFUVEYJDKX-UHFFFAOYSA‑N, which uniquely defines the 5‑carboxylic acid regioisomer (alternatively named 6‑(trifluoromethyl)-5,6‑dihydro-2H‑pyran‑3‑carboxylic acid) . In the patent WO‑2017202365‑A1, only the 5‑carboxylic acid regioisomer is employed as an intermediate for potent DPP‑4 inhibitors; the 2‑carboxylic acid isomer (InChI Key YFEIFJKYDFKYSN-UHFFFAOYSA‑N) is not cited in the synthetic route, indicating regiospecificity is required for downstream activity [1].
| Evidence Dimension | Regioisomeric identity (InChI Key) for DPP‑4 inhibitor synthesis |
|---|---|
| Target Compound Data | InChI Key MKBNNFUVEYJDKX-UHFFFAOYSA‑N (5‑carboxylic acid regioisomer) |
| Comparator Or Baseline | 2‑(Trifluoromethyl)-3,6‑dihydro‑2H‑pyran‑2‑carboxylic acid; InChI Key YFEIFJKYDFKYSN-UHFFFAOYSA‑N (2‑carboxylic acid regioisomer) |
| Quantified Difference | Distinct connectivity; only the 5‑acid isomer is specified in the patent for DPP‑4 inhibitor synthesis |
| Conditions | Patent WO‑2017202365‑A1 synthetic scheme |
Why This Matters
Procuring the incorrect regioisomer would yield an inactive intermediate for the patented DPP‑4 inhibitor series, wasting synthetic effort and resources.
- [1] Sichuan Haisco Pharmaceutical Co., Ltd. (2017). WO2017202365A1 – Preparation method for trifluoromethyl-substituted pyran derivative. View Source
